molecular formula C17H14O6 B124726 Panicolin CAS No. 41060-16-6

Panicolin

Cat. No. B124726
CAS RN: 41060-16-6
M. Wt: 314.29 g/mol
InChI Key: CZRGNFVQUYWGKP-UHFFFAOYSA-N
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Description

Panicolin is a compound that can be isolated from A. nallamalayana . It has been found to inhibit collagenase and elastase enzymes with IC50s of 106.74 μM and 186.70 μM respectively . It also has anticancer activities by down-regulating miR-23a .

Scientific Research Applications

Anti-HMG-CoA Reductase, Anti-Diabetic, and Anti-Cancer Potentials

Panicolin has been identified as having significant potential in various medical applications, especially in inhibiting enzymes and fighting cancer cells. It exhibits inhibitory effects on 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, urease, tyrosinase, and α-amylase enzymes, showing promise in treating conditions related to these enzymes. Moreover, panicolin has demonstrated anti-cancer activities against various cell lines, indicating its potential as a cancer treatment agent (Li et al., 2022).

Role in Esophageal Cancer Treatment

A study on Andrographis paniculata, a plant that contains panicolin, revealed its antitumor and anti-inflammatory compounds which are active against esophageal cancer (EC). This includes panicolin, highlighting its potential in EC treatment. The study's network pharmacology approach indicated that panicolin might play a significant role in the anti-EC effects of Andrographis paniculata (Cheung et al., 2022).

Cardiovascular Effects

Panicolin is also part of the active compounds found in Andrographis paniculata, which is traditionally used in treating various cardiovascular conditions like hypertension. The study on its diterpenoids indicated that components like panicolin might have implications in cardiovascular health (Yoopan et al., 2007).

Acetylcholinesterase Inhibitory Activity

In the context of Alzheimer's disease, panicolin has been screened for acetylcholinesterase inhibitory activity. This is crucial as inhibiting acetylcholinesterase is a strategy used in treating Alzheimer's. The findings suggest potential use in cognitive disorders (Mukherjee et al., 2007).

Future Directions

The future directions for research on Panicolin could include further investigation into its anticancer activities , as well as research into its potential uses in other medical applications. Additionally, more research is needed to fully understand its mechanism of action and to determine its physical and chemical properties.

properties

IUPAC Name

5-hydroxy-2-(2-hydroxyphenyl)-7,8-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-21-14-8-12(20)15-11(19)7-13(23-17(15)16(14)22-2)9-5-3-4-6-10(9)18/h3-8,18,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRGNFVQUYWGKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=CC=C3O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Skullcapflavone I

CAS RN

41060-16-6
Record name Skullcapflavone I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041060166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SKULLCAPFLAVONE I
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P86A8Q1G0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
210
Citations
L Li, X Song, M Ouyang, AF El-Kott… - Journal of Oleo …, 2022 - jstage.jst.go.jp
… panicolin were investigated against HL-60, THP-1, K562, and Molt-4 cell lines and IC50 values of Panicolin … The docking scores suggested that panicolin has a significant binding affinity …
Number of citations: 7 www.jstage.jst.go.jp
MK Cheung, GGL Yue, AJ Gomes… - Phytotherapy …, 2022 - Wiley Online Library
… Panicolin isolated from AP has been reported to inhibit the … The presence of panicolin and moslosooflavone in our APW … Attempts have been made to validate the effects of panicolin and …
Number of citations: 6 onlinelibrary.wiley.com
Z Huang, X Du, C Ma, R Zhang, W Gong, F Liu - ACS omega, 2020 - ACS Publications
We aimed to investigate the material basis and mechanisms underlying the antitumor activity of Polygonatum sibiricum flower by ultra-performance liquid chromatography quadrupole …
Number of citations: 17 pubs.acs.org
A Paul, VS Raj, A Vibhuti, RP Pandey - Pharmacognosy Research, 2020 - phcogres.com
… After in silico docking study the best binding affinity scored compounds panicolin (A. paniculata), berberine (T. cordifolia) and their combination showed the larvicidal activity [Table 9]. …
Number of citations: 9 phcogres.com
C Bai, J Xu, B Cao, X Li, G Li - Acta Physiologiae Plantarum, 2018 - Springer
… viscidula also has flavones with interesting diverged structures such as panicolin, viscidulin I, viscidulin II, and viscidulin III. Tracing the dynamic process of gene expression will help …
Number of citations: 16 link.springer.com
HT Nguyen, VM Do, TT Phan… - … and Biology Insights, 2023 - journals.sagepub.com
… Andrographolide, luteolin, and panicolin were found to have ΔG values of ⩽ −7 kcal/mol with all 3 targets, similar to hydroxychloroquine and molnupiravir, suggesting that these …
Number of citations: 8 journals.sagepub.com
L Gu, J Lu, Q Li, N Wu, L Zhang, H Li, W Xing… - Journal of …, 2020 - Elsevier
Ethnopharmacological relevance Andrographis paniculata (AP) is a native plant with anti-inflammatory and antioxidant properties and used as an official herbal medicine. Recently …
Number of citations: 48 www.sciencedirect.com
SK Mishra, NS Sangwan… - Pharmacognosy Reviews, 2007 - researchgate.net
Andrographis paniculata (Burm. f.) Nees (Acanthaceae) is a medicinal plant traditionally used for the treatment of cold, fever, laryngitis and several infectious diseases ranging from …
Number of citations: 292 www.researchgate.net
J Xu, K Liao, G Zhang, Y Li, W Zhou, J Qiu - 2020 - europepmc.org
… 43 effective components against SARS were screened, includingcoptisine,Mandenol,Ethyl linolenate,phytofluene,wogonin,FORSYTHINOL,baicalein,Moslosooflavone,Panicolin, etc.A …
Number of citations: 4 europepmc.org
N Zhu, J Hou, N Yang - Scientific Reports, 2021 - nature.com
… The obtained results indicated that Panicolin had a strong binding ability with IL-6 (score = − 8.25), Paniculatin with TNF-α (score = − 8.964), and Paniculide C with VEGFA (score = − …
Number of citations: 16 www.nature.com

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